1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Description
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is a fluorinated iodinated alkane with a complex structure. Its molecular formula is C₈H₇F₁₁IO, and its molecular weight is approximately 455.05 g/mol. The compound features:
- A pentane backbone with fluorine substituents at positions 1 and 2.
- A heptafluoropropoxy group (-O-C₃F₇) at position 2, contributing to its high fluorine content.
- An iodine atom at position 4, which enhances its reactivity in substitution reactions.
For example, fluorinated iodinated precursors (e.g., CF₃CHICH₂CF(CF₃)₂) can undergo elimination or substitution reactions under high-temperature conditions or with bases like KOH .
Applications: Likely serves as an intermediate in synthesizing hydrofluoroolefins (HFOs) or fluorinated polymers due to its iodine and ether groups.
Safety: Expected to be light-sensitive and irritant (similar to structurally related compounds in ), requiring handling precautions such as dark storage and protective equipment .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO/c1-3(20)2-4(9,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKWBVYUIERMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane typically involves the reaction of appropriate fluorinated precursors with iodine-containing compounds under controlled conditions. One common method involves the use of 1,1,1,2-tetrafluoroethane as a starting material, which undergoes a series of fluorination and iodination reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The fluorinated groups can engage in addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amine derivatives, while oxidation reactions may produce iodinated alcohols or ketones .
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorine and iodine content.
Medicine: Explored for its potential as a radiolabeled compound for diagnostic imaging techniques.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect the compound’s reactivity, stability, and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrophobic interactions, and electron-withdrawing effects of the fluorine atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)-2-pentene
- Molecular Formula : C₆HF₁₀ (precursor: CF₃CHICH₂CF(CF₃)₂) .
- Structure : Features a trifluoromethyl group and iodine at position 4, but lacks the ether oxygen present in the target compound.
- Reactivity: Undergoes dehydrofluorination with KOH in isopropanol to form HFOs, critical in refrigerant production. The absence of an ether group limits its polarity compared to the target compound.
- Applications : Primarily used in refrigerant synthesis.
1,1,1,2-Tetrafluoro-2-trifluoromethyl-4-iodooctane
- Molecular Formula : C₉H₁₂F₇I .
- Structure : Longer carbon chain (octane vs. pentane) with a trifluoromethyl group instead of a heptafluoropropoxy group.
- Physical Properties : Lower molecular weight (380.08 g/mol ) due to fewer fluorine atoms.
- Reactivity : Light-sensitive but less prone to nucleophilic substitution due to steric hindrance from the trifluoromethyl group.
- Safety : Shares irritant properties (Risk Statements R36/37/38) with the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane | C₈H₇F₁₁IO | 455.05 | Ether, iodine, tetrafluoro |
| 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)-2-pentene | C₆HF₁₀ | ~308.07* | Trifluoromethyl, iodine |
| 1,1,1,2-Tetrafluoro-2-trifluoromethyl-4-iodooctane | C₉H₁₂F₇I | 380.08 | Trifluoromethyl, iodine |
*Calculated based on precursor data .
Key Research Findings
Biological Activity
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane (CAS No. 243128-39-4) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula: C8H6F11IO
- Molecular Weight: 454.02 g/mol
- Chemical Structure: The compound features multiple fluorine atoms and an iodine atom, which influence its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of 1,1,1,2-tetrafluoro-2-heptafluoropropoxy-4-iodopentane is limited. However, related compounds such as GenX (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate) have been studied for their environmental impact and biological effects.
Toxicity and Environmental Impact
Studies indicate that fluorinated compounds like GenX exhibit significant toxicity to various organisms. For instance:
- Phytotoxicity: Research shows that exposure to GenX leads to reduced biomass and root growth in model plants such as Arabidopsis thaliana and Nicotiana benthamiana, indicating potential phytotoxic effects of related fluorinated compounds .
- Bioaccumulation: GenX was found to bioaccumulate in plant tissues, leading to oxidative stress and reduced chlorophyll content . This suggests that 1,1,1,2-tetrafluoro-2-heptafluoropropoxy-4-iodopentane could have similar bioaccumulative properties.
Study on GenX
A comparative study examined the accumulation and phytotoxicity of GenX versus perfluorooctanoic acid (PFOA):
- Findings: Both compounds caused significant reductions in plant growth metrics. GenX exposure resulted in an increase in superoxide dismutase activity and hydrogen peroxide levels in plants, indicating oxidative stress response mechanisms .
Safety Analysis
The safety profile of 1,1,1,2-tetrafluoro-2-heptafluoropropoxy-4-iodopentane includes:
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| GenX | 67963-75-1 | Phytotoxicity; Bioaccumulation | Significant environmental concerns |
| PFOA | 335-67-1 | Endocrine disruption; Toxicity | Phased out due to health risks |
Q & A
Q. What are the recommended synthetic routes for 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane, and how can reaction conditions be optimized?
A common synthesis involves dehydrofluorination of precursor compounds like 1,1,1,2,5,5,5-heptafluoro-4-iodo-2-(trifluoromethyl)-pentane using KOH in isopropanol. Key parameters include temperature control (~200°C for precursor preparation) and stoichiometric ratios to minimize side reactions. Optimization studies should focus on reaction time, solvent polarity, and catalyst efficiency to enhance yield and purity .
Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?
19F NMR is critical for verifying fluorinated substituents, while 1H/13C NMR identifies non-fluorinated regions. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature). For advanced characterization, 2D NMR techniques (COSY, HSQC) resolve stereochemical ambiguities in branched fluorinated chains .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Reactive distillation is recommended due to the compound’s high boiling point and azeotropic tendencies. Steady-state simulations suggest optimal column parameters (e.g., reflux ratio, stage numbers) to separate fluorinated intermediates. Post-distillation, fractional crystallization in non-polar solvents (e.g., hexane) can further isolate the target compound .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
The C-I bond’s polarizability facilitates nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). Computational studies (DFT) predict activation barriers for iodine displacement, while experimental kinetic analyses under varying temperatures and catalysts (e.g., Pd/Cu systems) can validate mechanisms. Competing pathways, such as β-fluoride elimination, require careful ligand selection to suppress side reactions .
Q. What methodologies assess the thermal and chemical stability of this compound under diverse conditions?
Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while accelerated aging studies (e.g., 70°C for 30 days) monitor iodine loss via ICP-MS. Stability in acidic/basic media is tested using HPLC to track degradation products. For fluorinated ether linkages, FT-IR identifies C-O bond cleavage under hydrolytic stress .
Q. How can computational modeling predict intermolecular interactions in fluorinated systems involving this compound?
Molecular dynamics (MD) simulations with force fields optimized for fluorocarbons (e.g., OPLS-AA) model aggregation behavior. Quantum mechanical calculations (e.g., MP2/cc-pVTZ) evaluate van der Waals interactions in crystal packing. Solubility parameters are derived via COSMO-RS to predict compatibility with solvents or polymers .
Q. How should researchers address contradictions in literature data regarding reaction yields or byproduct profiles?
Systematic replication studies under controlled conditions (e.g., inert atmosphere, moisture-free solvents) isolate variables causing discrepancies. Advanced analytics (GC-MS, 19F NMR) detect trace byproducts like perfluorinated alkenes. Meta-analyses of published protocols can identify trends in catalyst efficiency or solvent effects .
Q. What analytical strategies detect and quantify trace fluorinated byproducts in synthesis workflows?
Headspace GC-MS identifies volatile fluorinated impurities, while LC-TOF/MS detects non-volatile residues. Isotopic dilution assays using 13C-labeled internal standards improve quantification accuracy. For iodine-containing byproducts, X-ray fluorescence (XRF) provides rapid elemental screening .
Q. What methodologies evaluate the environmental persistence and toxicity of this compound?
OECD 301F biodegradation tests assess aerobic degradation rates. Ecotoxicity studies use Daphnia magna or algal models to determine LC50/EC50 values. Computational tools (e.g., EPI Suite) predict bioaccumulation potential based on logP and fluorocarbon chain length .
Q. How can this compound be leveraged in advanced material science applications?
Its fluorinated ether backbone serves as a precursor for surfactants or ion-exchange membranes. Radical telomerization with tetrafluoroethylene yields fluoropolymers with tailored dielectric properties. Surface modification studies (XPS, AFM) explore its use in anti-fouling coatings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
